molecular formula C13H17BrF3N3O2 B14053012 tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B14053012
M. Wt: 384.19 g/mol
InChI Key: RFLJDSJORVNGAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrazolodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Diazepine ring closure: The pyrazole intermediate undergoes cyclization with suitable reagents to form the diazepine ring.

    Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.

    Bromination and trifluoromethylation: The final steps involve the introduction of the bromine and trifluoromethyl groups using brominating agents (e.g., N-bromosuccinimide) and trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.

    Coupling reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.

    Oxidation reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and solvents (e.g., acetonitrile, dichloromethane) are employed.

    Reduction reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and solvents (e.g., ethanol, THF) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C13H17BrF3N3O2

Molecular Weight

384.19 g/mol

IUPAC Name

tert-butyl 3-bromo-2-(trifluoromethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C13H17BrF3N3O2/c1-12(2,3)22-11(21)19-5-4-6-20-8(7-19)9(14)10(18-20)13(15,16)17/h4-7H2,1-3H3

InChI Key

RFLJDSJORVNGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(C(=N2)C(F)(F)F)Br)C1

Origin of Product

United States

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